![molecular formula C12H14N2O2 B1425554 N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide CAS No. 1000932-84-2](/img/structure/B1425554.png)
N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide
Overview
Description
N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide is a chemical compound used in diverse scientific research, ranging from drug discovery to material science. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 .
Molecular Structure Analysis
The IUPAC name for this compound is N-{4-[(1E)-N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide . More detailed structural information or analysis is not available in the search results.Scientific Research Applications
Synthesis and Characterization :
- A study by Özer, Arslan, VanDerveer, and Külcü (2009) describes the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, emphasizing the cyclohexane ring's chair conformation and molecular stabilization through intramolecular hydrogen bonds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Anxiolytic-like Effects :
- Research by Stachowicz et al. (2004) investigated the anxiolytic-like activity of PHCCC, an allosteric modulator of mGlu4 receptors, indicating its potential as a therapeutic approach for anxiety (Stachowicz, Kłak, Kłodzińska, Chojnacka-wójcik, & Pilc, 2004).
Chemical Assembling :
- Parella, Gopalakrishnan, and Babu (2013) reported on the direct arylation of C(sp3)-H bonds of cyclopropanes, leading to the assembly of novel aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds (Parella, Gopalakrishnan, & Babu, 2013).
Receptor Activity Modulation :
- Beqollari and Kammermeier (2008) explored the effects of the mGlu(4) receptor allosteric modulator PHCCC on mGlu6 receptors, revealing its role as a direct agonist (Beqollari & Kammermeier, 2008).
Mechanistic Probing in Nitrosation Reactions :
- Loeppky and Elomari (2000) investigated N-cyclopropyl-N-alkylanilines as mechanistic probes in nitrosation reactions, revealing insights into amine radical cation formation and cyclopropyl ring opening mechanisms (Loeppky & Elomari, 2000).
Antimicrobial Activity Screening :
- Akbari and Shah (2019) synthesized and evaluated substituted cyclohexenone derivatives, including N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide, for their antimicrobial activities (Akbari & Shah, 2019).
Novel Synthetic Methods :
- Zhou et al. (2021) established a rapid and high yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting efficient synthetic processes (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021).
Antiproliferative Activity :
- Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and found significant inhibitory activity against cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
properties
IUPAC Name |
N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(14-16)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10,16H,2-3H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPRNHHMNTWKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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